(3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride
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Overview
Description
(3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride: is an organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group attached to a tetrahydropyran ring, and a methanol group, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride typically involves the reaction of tetrahydropyran derivatives with appropriate amino and methanol groups under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
- (3-Amino-tetrahydro-furan-4-yl)-methanol hydrochloride
- (3-Amino-tetrahydro-thiopyran-4-yl)-methanol hydrochloride
- (3-Amino-tetrahydro-pyran-4-yl)-ethanol hydrochloride
Uniqueness: (3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-aminooxan-4-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-6-4-9-2-1-5(6)3-8;/h5-6,8H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEJTAZKKMORJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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